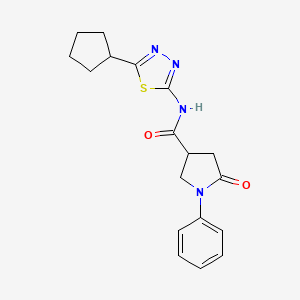

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Beschreibung

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a cyclopentyl group at position 5 and a pyrrolidine-3-carboxamide moiety.

Eigenschaften

Molekularformel |

C18H20N4O2S |

|---|---|

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |

InChI |

InChI=1S/C18H20N4O2S/c23-15-10-13(11-22(15)14-8-2-1-3-9-14)16(24)19-18-21-20-17(25-18)12-6-4-5-7-12/h1-3,8-9,12-13H,4-7,10-11H2,(H,19,21,24) |

InChI-Schlüssel |

CUXHXPWCTINCAU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The subsequent steps involve the formation of the pyrrolidine ring and the introduction of the carboxamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize efficiency and minimize costs. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Substituent Effects on Activity :

- Electron-Withdrawing Groups : The trifluoromethyl group () enhances binding to enzyme targets like InhA via hydrophobic interactions and hydrogen bonding (e.g., with Tyr158) .

- Bulkier Substituents : Cyclopentyl and isopropyl groups (Target, ) may improve metabolic stability compared to smaller substituents like methylthio .

- Thioether Linkages : Compounds with benzylthio or chlorobenzylthio groups (e) exhibit high anticonvulsant activity, likely due to enhanced lipophilicity and blood-brain barrier penetration .

Pyrrolidine Carboxamide Modifications :

- The 1-phenyl group (Target, ) is conserved across analogs for maintaining π-π stacking interactions with aromatic residues in enzyme active sites.

- Substitution of phenyl with 4-fluorophenyl () could alter electronic properties and bioavailability but requires further validation.

Synthetic Efficiency :

- Yields for thiadiazole derivatives range from 68% to 88% (), with benzylthio-substituted compounds (e.g., 5h, 88% yield) showing optimal synthetic efficiency .

Research Findings and Mechanistic Insights

Antitumor and Antimicrobial Activity

- Antitumor Potential: 1,3,4-Thiadiazole derivatives with carboxamide linkages (e.g., ) demonstrate cytotoxicity via inhibition of tubulin polymerization or DNA topoisomerases .

- Enzyme Inhibition : The pyrrolidine carboxamide scaffold (Target, ) is critical for binding to InhA, a target in tuberculosis therapy. Docking studies suggest hydrogen bonding with Tyr158 and hydrophobic interactions with the trifluoromethyl group enhance inhibitory potency .

Anticonvulsant Activity

- Two analogs in showed 100% effectiveness in the maximal electroshock (MES) model, attributed to benzothiazole and methoxyphenyl substituents enhancing ligand-receptor interactions .

Q & A

Q. What are the recommended synthetic routes for N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, and how can reaction conditions be optimized?

Q. How can researchers resolve contradictory bioactivity data for thiadiazole derivatives in target validation studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antiviral vs. antibacterial effects) may arise from assay conditions, cell lines, or stereochemical variations. For example, MERS-CoV inhibitors in showed activity dependent on substituent electronegativity . To resolve contradictions:

Replicate assays under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols).

Perform molecular docking to assess binding affinity variations (e.g., using AutoDock Vina with PDB structures).

Q. What are the common pitfalls in crystallizing thiadiazole-carboxamide hybrids, and how can they be mitigated?

- Methodological Answer : Poor crystallization often results from conformational flexibility in the pyrrolidine ring or cyclopentyl group. Strategies:

Use mixed solvents (e.g., DMSO/water ) for slow evaporation.

Introduce halogen substituents to enhance π-π stacking (e.g., 4-fluorophenyl in improved crystal packing ).

Employ cryocrystallography if crystals are temperature-sensitive.

Q. How should researchers address solubility limitations in in vitro assays for this compound?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate with cyclodextrins.

- Critical Micelle Concentration (CMC) : Determine via UV-Vis spectroscopy with a hydrophobic dye (e.g., Nile Red).

- Alternative Assays : Switch to cell-free systems (e.g., SPR for binding kinetics) if solubility persists as an issue.

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

- Methodological Answer :

- Dose-Response Curves : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀.

- Error Analysis : Use bootstrapping (1000 iterations) to estimate confidence intervals.

- Reproducibility : Report mean ± SEM from ≥3 independent experiments, adhering to MIAME guidelines for omics data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.